molecular formula C12H19NS B13258268 N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine

Cat. No.: B13258268
M. Wt: 209.35 g/mol
InChI Key: AQGXRQVTYRWPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine is a chemical compound with the molecular formula C12H19NS and a molecular weight of 209.35 g/mol This compound features a cyclopentanamine moiety attached to a thiophene ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine typically involves the reaction of cyclopentanamine with a suitable thiophene derivative. One common method involves the alkylation of cyclopentanamine with 5-methyl-2-bromothiophene under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine
  • N-[1-(5-methylthiophen-2-yl)ethyl]cycloheptanamine
  • N-[1-(5-methylthiophen-2-yl)ethyl]cyclooctanamine

Uniqueness

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine is unique due to its specific structural features, such as the combination of a cyclopentanamine moiety with a methyl-substituted thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine

InChI

InChI=1S/C12H19NS/c1-9-7-8-12(14-9)10(2)13-11-5-3-4-6-11/h7-8,10-11,13H,3-6H2,1-2H3

InChI Key

AQGXRQVTYRWPIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.